![molecular formula C11H13Cl2N B15240397 N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine](/img/structure/B15240397.png)
N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine is an organic compound with the molecular formula C11H13Cl2N It is characterized by the presence of a cyclopropane ring attached to an amine group, which is further connected to a 2,5-dichlorophenyl ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorophenyl ethyl ketone and cyclopropylamine.
Reaction Conditions: The ketone undergoes reductive amination with cyclopropylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of phenol or aniline derivatives.
Aplicaciones Científicas De Investigación
N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N-[1-(2,4-Dichlorophenyl)ethyl]cyclopropanamine
- N-[1-(3,5-Dichlorophenyl)ethyl]cyclopropanamine
- N-[1-(2,5-Difluorophenyl)ethyl]cyclopropanamine
Uniqueness
N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. The presence of the cyclopropane ring also adds to its distinct chemical properties.
Propiedades
Fórmula molecular |
C11H13Cl2N |
|---|---|
Peso molecular |
230.13 g/mol |
Nombre IUPAC |
N-[1-(2,5-dichlorophenyl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C11H13Cl2N/c1-7(14-9-3-4-9)10-6-8(12)2-5-11(10)13/h2,5-7,9,14H,3-4H2,1H3 |
Clave InChI |
FOURFVVJPYVVCK-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC(=C1)Cl)Cl)NC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


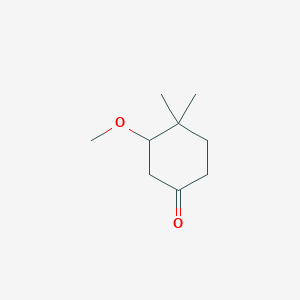
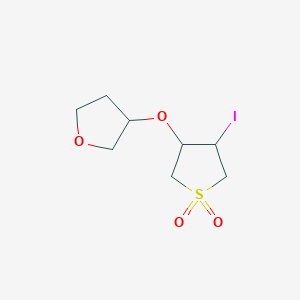
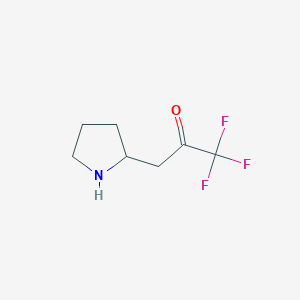
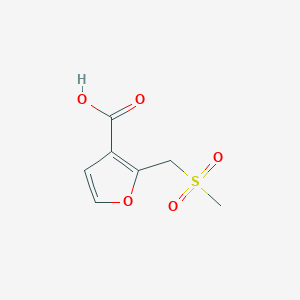
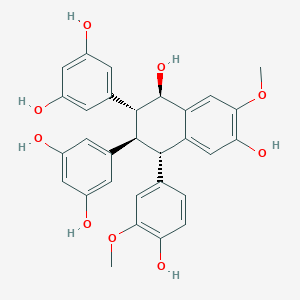
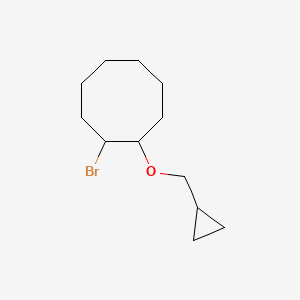
![3-Bromo-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15240358.png)
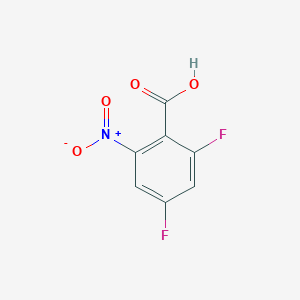
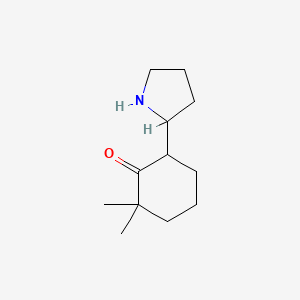

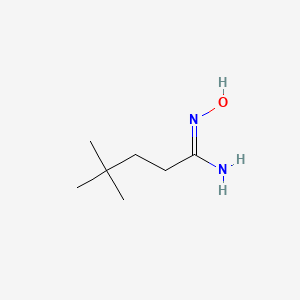
![potassium [4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanide](/img/structure/B15240411.png)
![1-Methyl-octahydrocyclopenta[c]pyrrole](/img/structure/B15240413.png)

